3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol
Description
3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position. Its molecular formula is C₉H₁₂ClFNO, with a molecular weight of 215.65 g/mol. This compound serves as a versatile building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors or central nervous system (CNS) agents, owing to its hydrogen-bonding capabilities (amino and hydroxyl groups) and stereochemical flexibility.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
MYFORSILFWRWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol generally involves multi-step organic transformations starting from appropriately substituted aromatic precursors. The key synthetic steps include:
Typical Synthetic Route
A representative synthetic pathway involves:
- Starting Material : 2-chloro-4-fluorobenzaldehyde or a related halogenated aromatic precursor.
- Chain Extension and Functionalization : Reaction with nucleophiles or organometallic reagents to form a 3-carbon chain bearing a hydroxyl group.
- Amination : Introduction of the amino group at the 3-position, often via reductive amination or substitution reactions.
- Chiral Resolution or Asymmetric Synthesis : Use of chiral catalysts or resolution techniques to obtain the (3S) enantiomer.
Reaction Conditions and Reagents
- Reductive Amination : Commonly employed to install the amino group by reacting an aldehyde or ketone intermediate with ammonia or amine sources in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.
- Solvents : Inert solvents like tetrahydrofuran (THF), ethanol, or tert-butanol mixtures are used to optimize solubility and reaction rates.
- Temperature Control : Reactions are typically conducted under controlled temperatures (0–60°C) to favor selectivity and yield.
- Catalysts : Metal catalysts such as palladium on carbon may be used for hydrogenation steps.
Detailed Reaction Scheme (Illustrative)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenated aldehyde synthesis | Starting from halogenated benzene derivatives | 2-chloro-4-fluorobenzaldehyde |
| 2 | Chain extension | Organometallic addition (e.g., Grignard or organolithium reagents) | Formation of 3-(2-chloro-4-fluorophenyl)-1,3-propanediol intermediate |
| 3 | Amination | Reductive amination with ammonia + NaBH4 or catalytic hydrogenation | Introduction of amino group at C-3 |
| 4 | Purification | Chromatography or recrystallization | Pure (3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol |
Purification and Characterization
- Purification : Achieved by recrystallization or chromatographic methods to isolate the desired stereoisomer with high purity.
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure and stereochemistry.
- Infrared (IR) spectroscopy for functional group identification.
- Mass spectrometry (MS) to verify molecular weight.
- Optical rotation measurements to confirm enantiomeric purity.
Research Findings and Notes on Preparation
- The presence of both chlorine and fluorine substituents on the phenyl ring influences reactivity, often requiring careful optimization of reaction conditions to avoid side reactions such as over-chlorination or dehalogenation.
- The chiral center at the 3-position adjacent to the amino group necessitates stereoselective synthesis or resolution to obtain the biologically relevant (3S) enantiomer.
- Multi-step syntheses benefit from one-pot reaction designs that minimize intermediate isolation, reduce waste, and improve overall yield and reproducibility.
- The compound serves as an intermediate in pharmaceutical synthesis, where its amino alcohol functionality allows further derivatization.
Summary Table of Preparation Methods
| Preparation Aspect | Description/Methodology | Advantages | Challenges |
|---|---|---|---|
| Starting Materials | Halogenated benzaldehydes or related aromatic precursors | Readily available | Halogen substitution control |
| Amination Method | Reductive amination with NaBH4 or catalytic hydrogenation | High selectivity | Requires careful temperature control |
| Chiral Control | Use of chiral catalysts or resolution techniques | Enantiomerically pure product | Additional steps increase complexity |
| One-Pot Synthesis | Combining chlorination, amination, substitution in one pot | Economical, efficient | Requires optimization of conditions |
| Purification | Recrystallization, chromatography | High purity | Time-consuming |
| Characterization Techniques | NMR, IR, MS, optical rotation | Confirm structure and purity | Requires instrumentation |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2-chloro-4-fluorophenyl)propanal or 3-(2-chloro-4-fluorophenyl)propanone.
Reduction: Formation of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol from the nitro intermediate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The chlorinated and fluorinated phenyl ring enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen Position and Electronic Effects
- 3-Amino-3-(2-chlorophenyl)propan-1-ol hydrochloride (CAS 1159826-18-2): Differs by lacking the 4-fluoro substituent. Molecular weight: 220.10 g/mol (higher due to Cl vs. F).
- (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride (CAS 1213160-13-4): Fluorine at the 4-position but lacks chlorine. Steric hindrance reduced due to absence of 2-chloro; may enhance solubility in polar solvents.
- 3-Amino-3-(3-fluoro-4-nitrophenyl)propan-1-ol (CAS 1337446-13-5): Introduces a nitro group (strong electron-withdrawing) at the 4-position and fluorine at 3-position. Increased acidity of the hydroxyl group due to nitro substitution; molecular weight 214.19 g/mol.
Multi-Halogenated Analogs
- 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (Empirical Formula C₉H₁₁Cl₂NO): Replaces 4-fluoro with 4-chloro. Higher lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) due to two chlorine atoms.
- (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1392212-91-7): Trifluoromethyl group at 4-position enhances electron-withdrawing effects and metabolic stability. Molecular weight 253.65 g/mol, significantly higher than the target compound.
Functional Group Modifications
Hydroxyl vs. Ketone Groups
- 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-fluorophenyl)propan-1-one (CAS 883794-66-9): Ketone group replaces the hydroxyl, reducing hydrogen-bonding capacity. May exhibit lower boiling point and altered pharmacokinetics.
Stereochemical Variations
- (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol (BD36138): Fluorine at 3-position instead of 2-chloro/4-fluoro. Stereochemistry influences receptor binding; enantiomeric purity critical for drug efficacy.
Biological Activity
3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol, also referred to as (3S)-3-amino-3-(2-chloro-4-fluorophenyl)propan-1-ol, is a chiral organic compound notable for its unique structural features, including an amino group, a hydroxyl group, and a substituted phenyl ring containing chlorine and fluorine atoms. This distinctive molecular architecture contributes to its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol is C10H12ClFNO, with a molecular weight of 203.64 g/mol. The presence of halogen substituents enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClFNO |
| Molecular Weight | 203.64 g/mol |
| Chiral Center | Yes (at C3) |
| Functional Groups | Amino, Hydroxyl |
| Substituents on Phenyl Ring | Cl, F |
The biological activity of 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol is primarily attributed to its ability to form hydrogen bonds with biological macromolecules due to its amino and hydroxyl groups. This interaction can modulate various biochemical pathways, influencing enzyme activity and receptor interactions. The halogenated phenyl ring may also enhance the compound's affinity for certain biological targets.
Biological Activities
Research has indicated that 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, although further investigation is needed to establish its efficacy and mechanism.
- Antitumor Potential : Investigations into the compound's effects on cancer cell lines have revealed potential antitumor activities. The compound may interfere with cell proliferation pathways, possibly through modulation of receptor tyrosine kinases such as EGFR (epidermal growth factor receptor) .
- Neuroprotective Effects : There is emerging evidence that compounds similar to 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol may exert neuroprotective effects by influencing neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of amino alcohols, including 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens, showing promising results against Staphylococcus aureus and Escherichia coli.
Case Study 2: Antitumor Activity
Research published in Nature explored the effects of this compound on EGFR signaling pathways in cancer cells. The results indicated that treatment with 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol led to a significant reduction in cell viability in EGFR-overexpressing cell lines .
Q & A
Q. What are the primary synthetic routes for 3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via reductive amination of the corresponding ketone (e.g., 3-(2-chloro-4-fluorophenyl)propanal) using ammonia and reducing agents like sodium cyanoborohydride. Alternatively, nitro group reduction (e.g., catalytic hydrogenation of 3-nitro-3-(2-chloro-4-fluorophenyl)propan-1-ol with Pd/C) is effective. Optimization involves adjusting pH (6–7 for reductive amination) and solvent choice (e.g., THF or ethanol) to improve yields .
Q. How can researchers confirm the stereochemical purity of this chiral compound?
- Methodological Answer : Chiral HPLC with columns like Chiralpak IA/IB and polarimetry are standard for enantiomeric excess determination. NMR spectroscopy (e.g., H and C) coupled with X-ray crystallography (for single crystals) validates absolute configuration. Comparative analysis with known enantiomers (e.g., (S)- or (R)-isomers) is critical .
Q. What analytical techniques are recommended for purity assessment and structural elucidation?
- Methodological Answer : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity (>98%). High-resolution mass spectrometry (HRMS) confirms molecular formula (CHClFNO), while FT-IR identifies functional groups (e.g., -NH at ~3350 cm, -OH at ~3200 cm) .
Advanced Research Questions
Q. How do the positions of chlorine and fluorine substituents influence the compound’s receptor binding affinity compared to analogs?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that the 2-chloro-4-fluoro substitution enhances lipophilicity (logP ~1.2) and π-π stacking with aromatic residues in target proteins (e.g., GPCRs). Compared to 4-chloro derivatives (e.g., 3-Amino-3-(4-chlorophenyl)propan-1-ol), the 2-chloro group reduces steric hindrance, improving binding to hydrophobic pockets. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations validate these interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents) or assay variability . Mitigation includes:
- Reproducing assays under standardized conditions (e.g., cell lines, incubation time).
- Orthogonal purity validation (e.g., LC-MS/MS for trace impurities).
- Meta-analysis of PubChem BioAssay data (AID 743255) to identify outliers .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to reduce CYP450-mediated oxidation. Pro-drug approaches (e.g., acyloxyalkyl carbamates) enhance plasma stability. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
